molecular formula C8H9BF3KO2 B12282774 Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate

Cat. No.: B12282774
M. Wt: 244.06 g/mol
InChI Key: WJCACGHHIDVRQG-UHFFFAOYSA-N
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Description

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the trifluoroborate family, which is recognized for its moisture and air stability, making it a valuable reagent in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate typically involves the reaction of 3-(methoxymethoxy)phenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain consistency and purity. The use of automated reactors and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate exerts its effects involves the activation of the boron center, which facilitates the formation of new chemical bonds. The trifluoroborate group acts as a leaving group in substitution reactions, while in coupling reactions, it forms a stable intermediate with the palladium catalyst, enabling the transfer of the phenyl group to the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium Trifluoro[3-(methoxymethoxy)phenyl]borate is unique due to its enhanced stability and reactivity compared to other trifluoroborates. Its methoxymethoxy group provides additional stability and makes it a versatile reagent in various synthetic applications .

Properties

Molecular Formula

C8H9BF3KO2

Molecular Weight

244.06 g/mol

IUPAC Name

potassium;trifluoro-[3-(methoxymethoxy)phenyl]boranuide

InChI

InChI=1S/C8H9BF3O2.K/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1

InChI Key

WJCACGHHIDVRQG-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=CC=C1)OCOC)(F)(F)F.[K+]

Origin of Product

United States

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